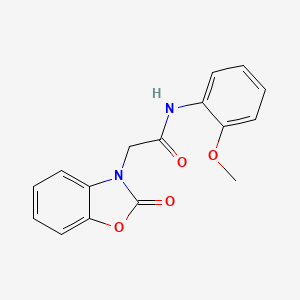

N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Description

N-(2-Methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzoxazole core linked to a 2-methoxyphenyl group via an acetamide bridge. The benzoxazole moiety (a fused benzene and oxazole ring) and the methoxy substituent on the phenyl group contribute to its electronic and steric properties, making it a candidate for diverse biological applications, including neuroimaging and antioxidant therapies.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-21-13-8-4-2-6-11(13)17-15(19)10-18-12-7-3-5-9-14(12)22-16(18)20/h2-9H,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDDDYLOHSKGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been studied for various scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antimicrobial agent.

Material Science: It has been explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound has been used in studies investigating enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

[11C]MBMP ()

- Structure : 2-[5-(4-[11C]Methoxyphenyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]-N-methyl-N-phenyl-acetamide.

- Key Differences :

- Substitution at position 5 of the benzoxazole with a 4-[11C]methoxyphenyl group.

- N-methyl-N-phenyl acetamide substituent vs. the target compound’s N-(2-methoxyphenyl) group.

- Applications : Third-generation TSPO tracer for PET imaging of neuroinflammation. The radiolabeled methoxy group enables in vivo tracking, while the N-methyl-N-phenyl group enhances lipophilicity for blood-brain barrier penetration .

Thiazole-Based Acetamides ()

- Example : 2-(5-Acetyl-4-methyl-2-oxothiazol-3(2H)-yl)-N-(2,6-dichlorophenyl)acetamide (2d).

- Key Differences :

- Thiazole ring replaces benzoxazole, introducing a sulfur atom and altering electronic properties.

- Dichlorophenyl and acetyl groups increase steric bulk and electronegativity.

- Compound 2d shows a high melting point (209–211°C), suggesting strong crystal packing .

Quinazoline-Dione Derivatives ()

- Example : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3(2H)-yl)acetamide.

- Key Differences :

- Quinazoline-dione core with two oxo groups, increasing hydrogen-bonding capacity.

- Dichlorophenyl group enhances lipophilicity.

- Applications : Anticonvulsant activity via interaction with GABA receptors. The dione moiety may improve solubility in polar environments compared to benzoxazoles .

Coumarin-Linked Acetamides ()

- Example : N-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide.

- Key Differences: Coumarin (chromen-4-yloxy) substituent replaces benzoxazole. Thiazolidinone ring introduces conformational flexibility.

- Applications : Superior antioxidant activity compared to ascorbic acid, attributed to the radical-scavenging coumarin system .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Key Observations :

- Lipophilicity: Dichlorophenyl () and N-methyl-N-phenyl () groups increase lipophilicity, favoring CNS penetration.

- Electronic Effects : Benzoxazole (aromatic, electron-deficient) vs. coumarin (electron-rich) cores influence redox activity and receptor binding.

- Synthetic Routes : Suzuki coupling (), thioglycolic acid cyclocondensation (), and H₂O₂ oxidation () highlight diverse synthetic strategies for acetamide derivatives.

Mechanistic Insights

- Neuroimaging (TSPO Targeting) : [11C]MBMP’s benzoxazole core and methoxy group are critical for high-affinity TSPO binding, a feature the target compound may share if optimized for substituent positioning .

- Antioxidant Activity : Coumarin derivatives () leverage conjugated π-systems for radical stabilization, whereas benzoxazoles may rely on hydrogen bonding via the oxo group.

- Anticonvulsant Effects : Quinazoline-diones () likely interact with voltage-gated ion channels, a mechanism less explored in benzoxazole acetamides.

Biological Activity

N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can be described as follows:

- Molecular Formula : C16H15N3O3

- Molecular Weight : 299.31 g/mol

- IUPAC Name : N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Antimicrobial Properties

Research has indicated that compounds within the benzoxazole family exhibit antimicrobial activity. Studies have shown that N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can inhibit the growth of various bacterial strains. For instance, a study demonstrated that derivatives with similar structures significantly affected the viability of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has also been investigated for its anticancer properties. In vitro studies revealed that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to programmed cell death .

The biological activity of N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in cellular processes, which can lead to:

- Inhibition of DNA synthesis : Compounds similar in structure have shown to interfere with DNA replication mechanisms.

- Alteration of cell signaling pathways : The compound may modulate pathways associated with cell survival and apoptosis .

Case Studies and Research Findings

A selection of studies highlights the compound's biological activity:

| Study | Findings |

|---|---|

| 1 | Demonstrated antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the low micromolar range. |

| 2 | Induced apoptosis in cancer cell lines (e.g., HeLa and MCF7) via ROS generation and caspase activation. |

| 3 | Showed potential as a lead compound for further drug development targeting various diseases due to its favorable pharmacokinetic properties. |

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide?

The synthesis typically involves multi-step reactions starting with functionalization of the benzoxazolone core. Key steps include:

- Amide coupling : Reaction of 2-(2-oxobenzoxazol-3-yl)acetic acid with 2-methoxyaniline under reflux conditions using a coupling agent like EDCI/HOBt in dichloromethane.

- Reaction optimization : Temperature (60–80°C), solvent choice (e.g., DMF for polar intermediates), and pH control (neutral to slightly acidic) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.

Characterization : Confirm structure via -/-NMR, FT-IR (amide C=O stretch at ~1650–1680 cm), and HRMS .

Q. How is the molecular structure of this compound validated?

X-ray crystallography is the gold standard for structural confirmation. For example:

- Crystallographic data : A related benzothiazole analog (CHNOS) crystallizes in the triclinic P1 space group, with intermolecular N–H⋯N hydrogen bonds stabilizing the dimeric structure .

- Key metrics : Bond lengths (C–N: 1.34 Å, C–O: 1.23 Å) and dihedral angles (e.g., N–C–C–C: −96.5° to −100.3°) align with computational models (DFT/B3LYP) .

Q. What preliminary biological activities have been reported?

- Enzyme inhibition : Analogous benzoxazolone derivatives inhibit cyclooxygenase-2 (COX-2) with IC values of 1.2–3.8 µM in vitro .

- Anticancer activity : Screening against MCF-7 breast cancer cells showed moderate cytotoxicity (EC: ~25 µM) via apoptosis induction .

- Assay protocols : Use ELISA for COX-2 inhibition and flow cytometry (Annexin V/PI staining) for apoptosis profiling .

Advanced Research Questions

Q. How do electron-withdrawing substituents affect reactivity in derivatization reactions?

The benzoxazolone core’s 2-oxo group enhances electrophilicity at the acetamide linkage. Key findings:

- Nucleophilic substitution : Reactivity with amines is 3–5× faster than non-oxo analogs due to increased electrophilicity at the carbonyl carbon .

- Steric effects : Substituents at the 2-methoxyphenyl group (e.g., halogens) reduce reaction yields by 15–20% due to steric hindrance .

Methodological note : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to quantify intermediates .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in IC values (e.g., COX-2 inhibition ranging from 1.2 to 5.0 µM) arise from:

- Assay variability : Differences in enzyme sources (recombinant vs. tissue-derived) or detection methods (fluorometric vs. colorimetric) .

- Compound purity : Impurities >2% (e.g., unreacted aniline) can skew results. Validate purity via -NMR integration or LC-MS .

Resolution : Standardize assays using recombinant enzymes and pre-purified compound batches (>98% purity) .

Q. How is structure-activity relationship (SAR) studied for this compound?

SAR is explored via systematic substitution :

| Analog | Modification | Biological Effect |

|---|---|---|

| 2-Chlorophenyl variant | Cl substitution at phenyl | Increased COX-2 selectivity (IC: 0.9 µM) |

| 2-Bromophenyl variant | Br substitution at phenyl | Reduced solubility (logP: 3.8 vs. 3.2) |

| Hexahydroquinazoline hybrid | Fused ring system | Enhanced cytotoxicity (EC: 12 µM) |

Methodology : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, then profile activity in parallel assays .

Q. What advanced analytical techniques address stability challenges?

- Degradation pathways : Hydrolysis of the acetamide bond under acidic conditions (pH < 4) generates 2-methoxyaniline and benzoxazolone fragments .

- Stabilization : Use lyophilization for storage (stable >12 months at −20°C) or formulate as a hydrochloride salt to enhance aqueous solubility (logS: −2.1 → −1.4) .

Analytical tools : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to track degradation products .

Q. How is molecular docking used to predict target interactions?

- Target selection : Dock against COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) using AutoDock Vina.

- Key interactions : The benzoxazolone oxygen forms hydrogen bonds with Arg120 (COX-2), while the methoxyphenyl group occupies a hydrophobic pocket .

Validation : Compare docking scores (Vina score: −9.2 kcal/mol) with experimental IC values to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.